

Chemical structure and properties of Bipolaroxin

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Compound of Interest

Compound Name: *Bipolaroxin*

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An In-Depth Technical Guide to the Chemical Structure and Properties of **Bipolaroxin**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phytotoxin **Bipolaroxin**, detailing its chemical structure, physicochemical and biological properties, and mechanism of action. It includes detailed experimental protocols and summarizes key quantitative data to support research and development efforts.

Chemical Structure and Identity

Bipolaroxin is a highly oxygenated sesquiterpenoid belonging to the eremophilane family.^[1] It is a secondary metabolite primarily produced by the fungal plant pathogens *Bipolaris cynodontis* and *Bipolaris sorokiniana*.^{[1][2]} The structure of **Bipolaroxin** has been elucidated through a combination of chemical, spectral (NMR, MS), and X-ray diffraction studies.^[1]

Chemical Formula: C₁₉H₂₄O₅ Molecular Weight: 332.39 g/mol IUPAC Name: (1aR,4S,6aS,7S,7aR,7bS)-1a,2,4,5,6,6a,7,7a-octahydro-1,1,4,7-tetramethyl-1H-7,5-(epoxymethano)cyclopropa[a]naphthalene-3,8,9-trione

Physicochemical and Spectroscopic Data

The known physicochemical and spectroscopic characteristics of **Bipolaroxin** are summarized below. While comprehensive experimental NMR and MS data are not readily available in recent

literature, the foundational characterization was performed by Sugawara et al. (1985).

Physicochemical Properties

A collection of calculated physicochemical properties for **Bipolaroxin** is presented in Table 1.

Property	Value	Source
Boiling Point	498.1 ± 45.0 °C (at 760 mmHg)	[3]
Flash Point	269.1 ± 25.2 °C	[3]
LogP	-0.26	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	2	[3]
Complexity	569	[3]

Table 1: Calculated Physicochemical Properties of **Bipolaroxin**.

Spectroscopic Data

The initial structural elucidation of **Bipolaroxin** relied on Magnetic Resonance Spectroscopy and Mass Spectrometry.[1] UPLC-Q-TOF-MS/MS analysis has been effectively used to study related seco-sativene sesquiterpenoids from *Bipolaris sorokiniana*, indicating this is a powerful method for analyzing this class of compounds.[4] The primary fragmentation patterns observed for similar molecules include Retro Diels-Alder reactions, neutral loss, and McLafferty rearrangements.[4][5]

(Note: Specific ¹H-NMR, ¹³C-NMR, and detailed mass fragmentation data for **Bipolaroxin** from the original 1985 study are not available in the accessed literature. Researchers should refer to the original publication, Sugawara et al., 1985, for these details.)

Biological Properties and Activity

Bipolaroxin is a selective phytotoxin, causing damage to some plant species but not all.[1] In susceptible plants like wheat, it induces yellow and/or necrotic lesions on the leaves.[2]

Mechanism of Action

Bipolaroxin's primary mode of action involves the disruption of cellular integrity and signaling pathways in host plants.

- **Membrane Damage:** At concentrations greater than 15 ng/mL, **Bipolaroxin** impairs cell membrane integrity.[2]
- **Oxidative Stress:** It is known to generate a large amount of reactive oxygen species (ROS) within the cytosol, which contributes to rapid cell death.[2]
- **G-Protein Interaction:** Molecular docking and in-planta studies have shown that **Bipolaroxin** interacts with the G α and G β subunits of the wheat heterotrimeric G-protein.[2] This interaction is a key step in its toxic mechanism.
- **Signaling Pathway Modulation:** The binding of **Bipolaroxin** to G-proteins subsequently impacts downstream signaling cascades, including the phenylpropanoid and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]

Quantitative Biological Data

The following table summarizes the available quantitative data on **Bipolaroxin's** biological activity.

Parameter	Value	Target/System	Source
Effective Concentration	>15 ng/mL	Impairment of membrane integrity in wheat cells	[2]
Binding Energy (Calculated)	-8.19 kcal/mol	G α subunit of wheat G-protein	[2]
Binding Energy (Calculated)	-7.47 kcal/mol	G β subunit of wheat G-protein	[2]
In-planta Assay Concentration	25 - 100 ng/mL	Induction of leaf blightening in wheat seedlings	[1]

Table 2: Quantitative Biological Activity of **Bipolaroxin**.

Experimental Protocols

This section provides detailed methodologies for the production, purification, and bio-assessment of **Bipolaroxin**.

Fungal Culture and Toxin Production

This protocol is adapted from methods used for toxin extraction from *Bipolaris sorokiniana*.[\[1\]](#)

- **Inoculum Preparation:** Raise a monoconidial culture of the fungus on a suitable solid medium (e.g., Potato Dextrose Agar) for 7 days. Prepare an inoculum from these plates using sterile distilled water.
- **Liquid Culture:** Inoculate each fungal strain into a 500 mL Erlenmeyer flask containing 340 mL of Fries modified liquid medium. The medium should be supplemented with 0.1% yeast extract, sucrose, and glucose.
- **Incubation:** Incubate the liquid cultures at 25 ± 1 °C for three weeks in stationary, dark conditions.

- **Harvesting:** After incubation, separate the mycelia from the culture filtrate by passing it through cheesecloth or a similar filter. The filtrate contains the secreted toxins, including **Bipolaroxin**.

Purification of Bipolaroxin

The original purification protocol involved chromatographic separation.^[1] While specific modern HPLC protocols are not detailed in the literature, a general workflow based on standard natural product isolation can be proposed.

- **Filtrate Extraction:** Extract the culture filtrate multiple times with an organic solvent such as ethyl acetate. Pool the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.
- **Column Chromatography:** Subject the crude extract to column chromatography. A silica gel column is typically used for initial fractionation.
- **Solvent Gradient:** Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a methanol gradient.
- **Fraction Analysis:** Analyze the collected fractions using Thin Layer Chromatography (TLC) or UPLC-MS to identify those containing **Bipolaroxin**.^{[4][5]}
- **Further Purification:** Pool the **Bipolaroxin**-rich fractions and perform further purification using preparative HPLC, typically on a C18 reversed-phase column with a methanol-water or acetonitrile-water gradient, to achieve high purity.

Phytotoxicity Bioassay (Leaf Infiltration)

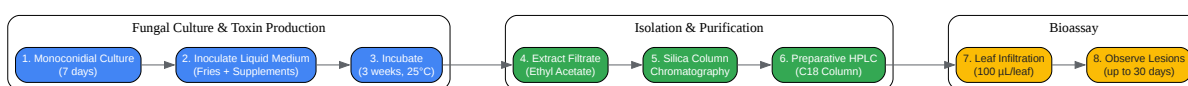
This method assesses the toxic effects of purified **Bipolaroxin** on wheat leaves.^[1]

- **Plant Material:** Use 15-day-old seedlings of a susceptible wheat genotype.
- **Toxin Preparation:** Prepare solutions of purified **Bipolaroxin** in a suitable solvent (e.g., water with a small percentage of DMSO) at various concentrations (e.g., 25, 50, 75, 100 ng/mL).

- Infiltration: Using a needleless syringe, gently infiltrate 100 µL of the **Bipolaroxin** solution into the lamina of a primary leaf. Use a solvent-only solution as a negative control.
- Observation: Maintain the plants under controlled glasshouse conditions (e.g., 22–26 °C, 14/11 h light/dark cycle).[1]
- Data Collection: Observe the inoculated plants regularly for up to 30 days. Record the development and length of any necrotic lesions that appear at the site of infiltration.[1]

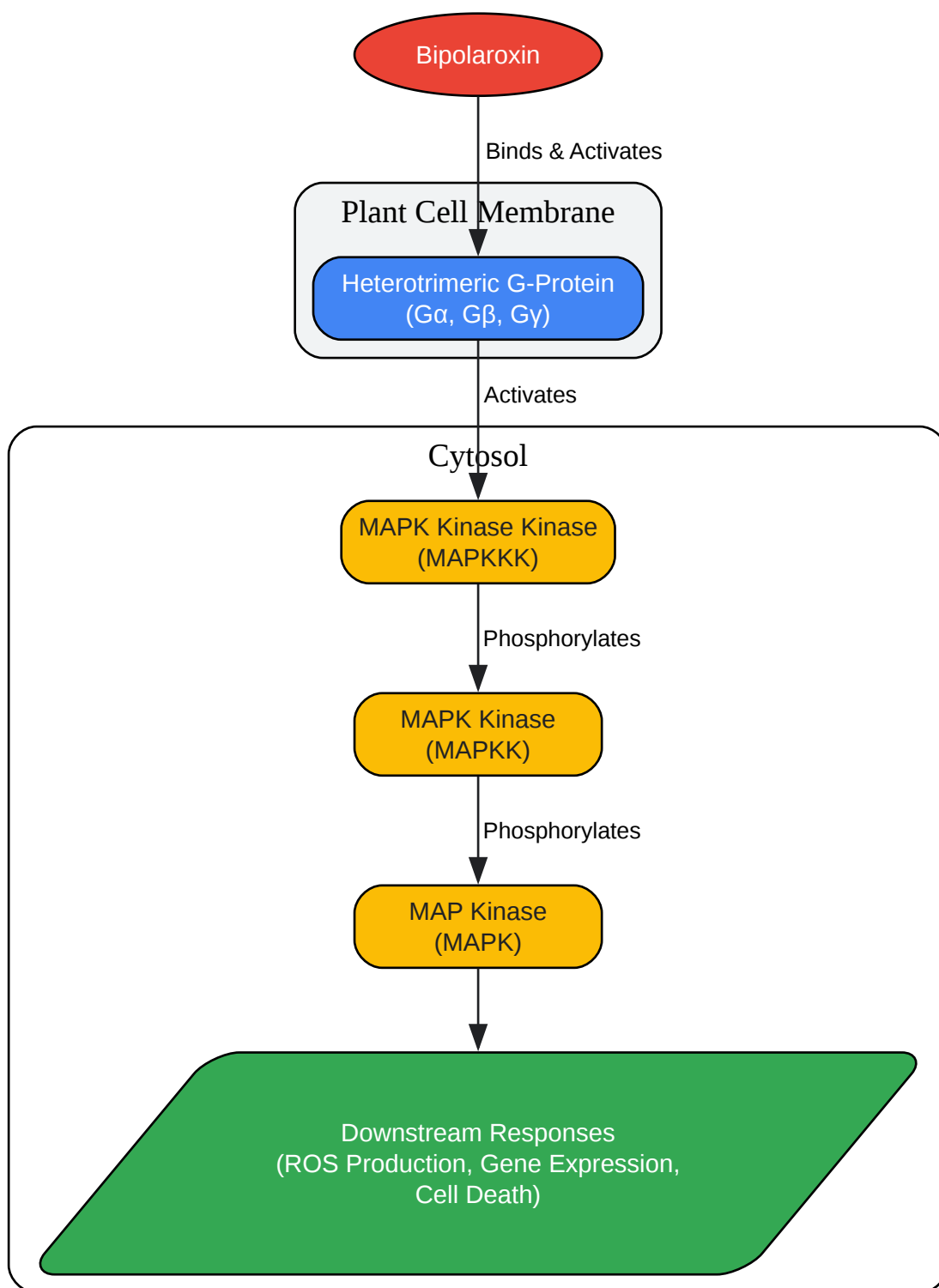
Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for **Bipolaroxin** studies and its proposed signaling pathway in wheat.



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Bipolaroxin isolation and phytotoxicity testing workflow.



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Proposed **Bipolaroxin** signaling pathway in wheat.

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